molecular formula C21H18FN3O3S B2455803 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2034488-53-2

5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2455803
CAS No.: 2034488-53-2
M. Wt: 411.45
InChI Key: RXINAWFXQWDMET-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-14-6-5-11-25-13-18(23-21(14)25)16-7-3-4-8-17(16)24-29(26,27)20-12-15(22)9-10-19(20)28-2/h3-13,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXINAWFXQWDMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=C(C=CC(=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and features an imidazo[1,2-a]pyridine moiety. Its structural characteristics suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can be represented as follows:

PropertyValue
Molecular FormulaC₁₅H₁₅FN₂O₃S
Molecular WeightApproximately 325.36 g/mol
SMILES RepresentationCCOC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)F

Research indicates that compounds within the imidazo[1,2-a]pyridine class can interact with various biological targets, including kinases involved in cancer signaling pathways. Specifically, derivatives like 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide may inhibit phosphoinositide 3-kinase alpha (PI3Kα), which plays a crucial role in tumor growth and survival .

Antitumor Activity

Several studies have demonstrated the antitumor potential of imidazo[1,2-a]pyridine derivatives. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. IC50 values were reported in the nanomolar range, indicating potent growth inhibition .
  • Mechanistic Insights : The antitumor activity is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Bacterial Inhibition : Preliminary studies indicated that 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has activity against various bacterial strains, with effective concentrations comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) : Modifications in the imidazo structure have been linked to enhanced antimicrobial efficacy, suggesting that specific substituents can significantly influence biological outcomes .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 15 µM, demonstrating strong antiproliferative effects. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related sulfonamides. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. This suggests potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-3-yl)ethyl)benzamideSimilar imidazo structureAntitumor activity
5-fluoro-N-(4-(8-methylimidazo[1,2-a]pyridin-4-yl)butanamideFluorinated variantEnhanced kinase inhibition
N-(4-(8-methylimidazo[1,2-a]pyridin-6-yl)-phenyl)-acetamideAcetamide derivativeAntimicrobial properties

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